molecular formula C10H13NO2 B2518157 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid CAS No. 1344357-84-1

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2518157
CAS No.: 1344357-84-1
M. Wt: 179.219
InChI Key: HUYGBGAIUUZRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It features a pyrrole ring attached to a cyclopentane carboxylic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method involves the use of copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while reduction can yield cyclopentane-1-methanol derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a pyrrole ring with a cyclopentane carboxylic acid moiety. This structure provides distinct chemical properties and reactivity compared to other pyrrole derivatives.

Properties

IUPAC Name

2-pyrrol-1-ylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)8-4-3-5-9(8)11-6-1-2-7-11/h1-2,6-9H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYGBGAIUUZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.